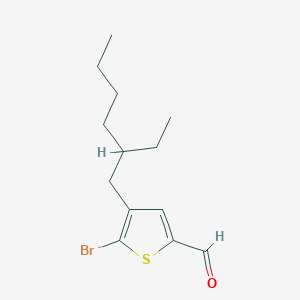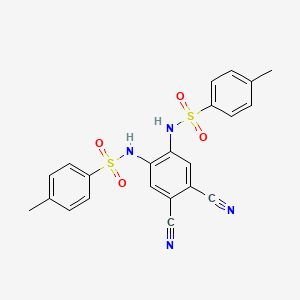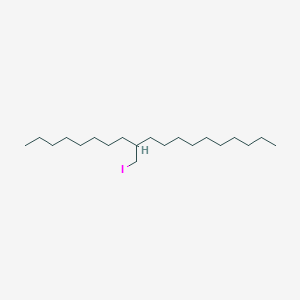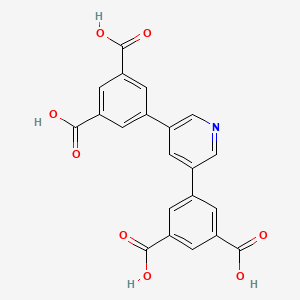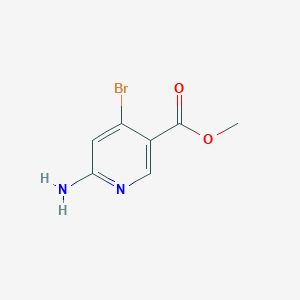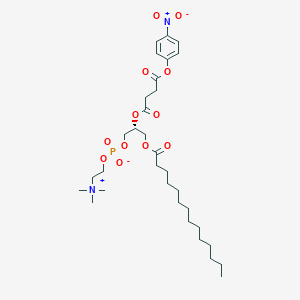
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
説明
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C32H53N2O12P and its molecular weight is 688.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Micellar Aggregates and Liquid Crystalline Phases
Research has shown that derivatives of glycerophosphocholine, like 1-Myristoyl-sn-glycerophosphocholine (a similar compound), form micellar aggregates and a cubic liquid crystalline phase in aqueous solutions. These phases are crucial for understanding lipid interactions and membrane dynamics in biological systems (Eriksson, Lindblom, & Arvidson, 1987).
2. Electron Spin Resonance in Membrane Studies
Electron spin resonance studies using analogs of 1-Myristoyl-sn-glycero-3-phosphocholine have contributed to the understanding of lipid bilayer properties, including membrane fluidity and lipid chain orientation. This is significant in exploring membrane structure and function (Lange, Marsh, Wassmer, Meier, & Kothe, 1985).
3. Structural Orientation in Lipid Bilayers
Studies using derivatives of myristoyl-phosphocholine have provided insights into the orientation of lipid molecules within bilayers, which is fundamental for understanding membrane structure and mechanisms of membrane-associated processes (Hübner & Mantsch, 1991).
4. Lipid Modifications and Membrane Dynamics
Research on lipid modifications, such as the myristoyl group in glycerophosphocholine derivatives, has been crucial in understanding how these modifications influence protein-membrane interactions and membrane dynamics, with implications in cell signaling and transport (Scheidt & Huster, 2009).
5. Lipid-Protein Interactions
Studies have employed myristoyl-phosphocholine analogs to investigate the interactions between lipids and proteins, particularly in understanding the mechanisms of action of antibiotics like griseofulvin and their effects on membrane properties (Corvis et al., 2006).
特性
IUPAC Name |
[(2R)-2-[4-(4-nitrophenoxy)-4-oxobutanoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O12P/c1-5-6-7-8-9-10-11-12-13-14-15-16-30(35)42-25-29(26-44-47(40,41)43-24-23-34(2,3)4)46-32(37)22-21-31(36)45-28-19-17-27(18-20-28)33(38)39/h17-20,29H,5-16,21-26H2,1-4H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHZRRLIIQGMZ-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



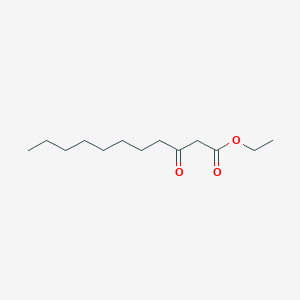

![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![2-[2-(2,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222470.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
